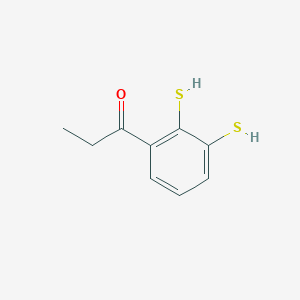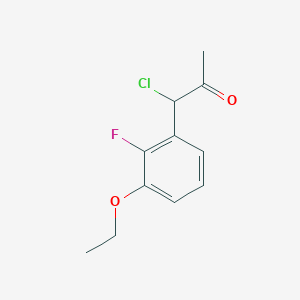
(e)-3-(2,5-Di(pyridin-3-yl)phenyl)acrylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(e)-3-(2,5-Di(pyridin-3-yl)phenyl)acrylic acid is an organic compound characterized by the presence of two pyridine rings attached to a phenyl group, which is further connected to an acrylic acid moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (e)-3-(2,5-Di(pyridin-3-yl)phenyl)acrylic acid typically involves the following steps:
Formation of the Pyridine Rings: The pyridine rings can be synthesized through various methods, including the Hantzsch pyridine synthesis, which involves the condensation of β-ketoesters with aldehydes and ammonia.
Attachment to the Phenyl Group: The pyridine rings are then attached to a phenyl group through a Suzuki coupling reaction, which involves the reaction of a boronic acid derivative of the pyridine with a halogenated phenyl compound in the presence of a palladium catalyst.
Formation of the Acrylic Acid Moiety: The final step involves the formation of the acrylic acid moiety through a Knoevenagel condensation reaction, where the phenyl-pyridine compound is reacted with malonic acid in the presence of a base to form the desired acrylic acid derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.
化学反応の分析
Types of Reactions
(e)-3-(2,5-Di(pyridin-3-yl)phenyl)acrylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to form alcohols or alkanes.
Substitution: The compound can undergo electrophilic aromatic substitution reactions, where the hydrogen atoms on the phenyl or pyridine rings are replaced by other substituents such as halogens, nitro groups, or alkyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst like aluminum chloride.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, alkanes.
Substitution: Halogenated derivatives, nitro compounds, alkylated products.
科学的研究の応用
(e)-3-(2,5-Di(pyridin-3-yl)phenyl)acrylic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
作用機序
The mechanism of action of (e)-3-(2,5-Di(pyridin-3-yl)phenyl)acrylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.
類似化合物との比較
Similar Compounds
2-(Pyridin-2-yl)pyrimidine derivatives: These compounds share structural similarities with (e)-3-(2,5-Di(pyridin-3-yl)phenyl)acrylic acid and exhibit similar biological activities.
Pyridine and Pyrrole derivatives: These heterocyclic compounds also contain nitrogen atoms in their ring structures and are known for their diverse chemical reactivity and biological activities.
Uniqueness
This compound is unique due to the presence of both pyridine rings and an acrylic acid moiety, which imparts distinct chemical and biological properties
特性
分子式 |
C19H14N2O2 |
|---|---|
分子量 |
302.3 g/mol |
IUPAC名 |
3-(2,5-dipyridin-3-ylphenyl)prop-2-enoic acid |
InChI |
InChI=1S/C19H14N2O2/c22-19(23)8-6-15-11-14(16-3-1-9-20-12-16)5-7-18(15)17-4-2-10-21-13-17/h1-13H,(H,22,23) |
InChIキー |
GENPTAYYWFYONQ-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CN=C1)C2=CC(=C(C=C2)C3=CN=CC=C3)C=CC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


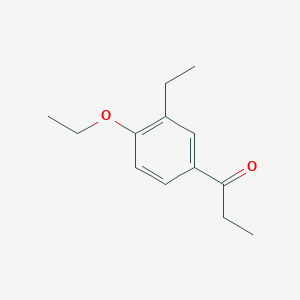
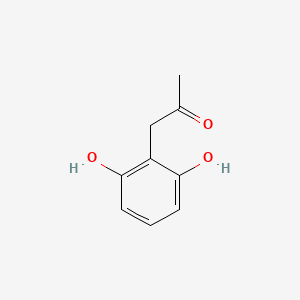


![{4-[(2-Cyanoethyl)(methyl)amino]benzylidene}propanedinitrile](/img/structure/B14059829.png)
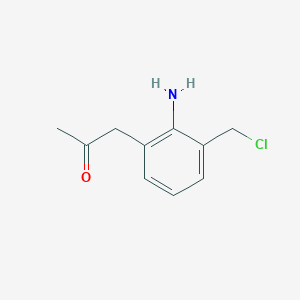


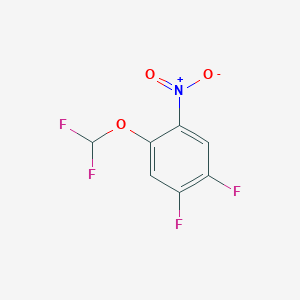

![8-O-tert-butyl 6-O-ethyl 1-bromo-5,6,7,9-tetrahydroimidazo[1,5-a][1,4]diazepine-6,8-dicarboxylate](/img/structure/B14059854.png)
